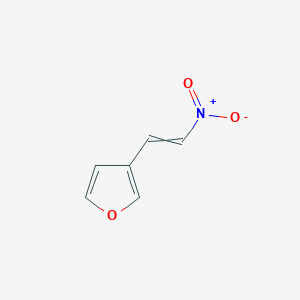

Furan, 3-(2-nitroethenyl)-

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Furan, 3-(2-nitroethenyl)- typically involves the condensation of furfural with nitromethane in a basic medium. This reaction yields the nitrovinyl derivative through a straightforward process . Industrial production methods often utilize isobutylamine as a catalyst and activated coal as an adsorbent to achieve pharmaceutical-grade purity . This method not only ensures high purity but also reduces environmental impact by absorbing gaseous residues in water .

Analyse Des Réactions Chimiques

Furan, 3-(2-nitroethenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in substitution reactions, such as the Friedel-Crafts alkylation of naphthols in an aqueous medium.

Morita-Baylis-Hillman Reaction: This reaction involves the formation of adducts with diisopropyl azodicarboxylate.

Common reagents used in these reactions include diisopropyl azodicarboxylate for the Morita-Baylis-Hillman reaction and various catalysts for oxidation and reduction processes. Major products formed from these reactions include amino derivatives and various substituted furans.

Applications De Recherche Scientifique

Furan, 3-(2-nitroethenyl)- has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Furan, 3-(2-nitroethenyl)- involves its reactivity with thiol groups in proteins. This reactivity leads to the modification of cysteine residues in vital enzymes, causing irreversible inhibition and bactericidal effects . The electrophilic exocyclic double bond in the nitrovinyl group is the primary reaction center, making it highly reactive with functional thiol groups .

Comparaison Avec Des Composés Similaires

Furan, 3-(2-nitroethenyl)- can be compared with other similar compounds such as:

1-(2-Furyl)-2-nitroethylene: Another nitrovinyl derivative with similar antimicrobial properties.

2-(2-Nitrovinyl) furan: The same compound with different nomenclature, highlighting its nitrovinyl functional group.

The uniqueness of Furan, 3-(2-nitroethenyl)- lies in its potent antimicrobial properties and its ability to form stable inclusion complexes with cyclodextrin derivatives, enhancing its solubility and bioavailability .

Propriétés

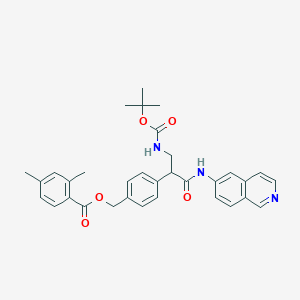

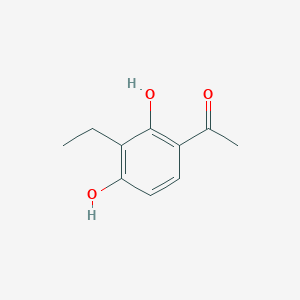

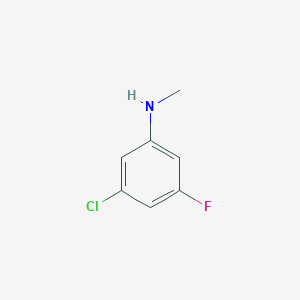

Formule moléculaire |

C6H5NO3 |

|---|---|

Poids moléculaire |

139.11 g/mol |

Nom IUPAC |

3-(2-nitroethenyl)furan |

InChI |

InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |

Clé InChI |

YMCXKFWNFUMXOD-UHFFFAOYSA-N |

SMILES canonique |

C1=COC=C1C=C[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)

![6-(4-Aminophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B8705457.png)

amine](/img/structure/B8705462.png)